3',4'-Dimethoxyflavone
Overview
Description
3’,4’-Dimethoxyflavone is a lipophilic flavone that can be isolated from the leaves of Primula veris . It has various biological activities, including antioxidant, anti-cancer, anti-inflammatory, anti-atherogenic, hypolipidaemic, and neuroprotective or neurotrophic effects .
Synthesis Analysis
Polymethoxyflavones (PMFs), including 3’,4’-Dimethoxyflavone, are one group of the flavonoid compounds, with tangeretin (Tan) and nobiletin (Nob) being the most abundant PMFs in citrus peel . Because of their methoxy groups, PMFs are more lipophilic than hydroxyl flavones, which may affect their biological activities .Molecular Structure Analysis
The molecular formula of 3’,4’-Dimethoxyflavone is C17H14O4 . Its average mass is 298.290 Da and its monoisotopic mass is 298.084137 Da .Chemical Reactions Analysis
3’,4’-Dimethoxyflavone has been identified as a selective ArlRS inhibitor . The structure–activity relationship (SAR) of the flavone scaffold for ArlRS inhibition has been explored, and several compounds with increased activity compared to the parent have been identified .Physical And Chemical Properties Analysis
3’,4’-Dimethoxyflavone is a solid substance . It has a molecular weight of 282.29 . It is soluble in DMSO at a concentration of at least 50 mg/mL .Scientific Research Applications
Glioblastoma Multiforme Treatment : 3-Hydroxy-3',4'-dimethoxyflavone (HDMF) was studied for its potential as a natural anticancer therapy, particularly against glioblastoma multiforme (GBM). It showed a reduction in migratory and invasive potentials of glioblastoma cells and inhibited the expression of glioma stem cell markers, suggesting its potential as an anticancer drug (Bae et al., 2014).
Breast Cancer Cell Research : In the context of breast cancer, 3',4'-DMF was found to act as an aryl hydrocarbon receptor antagonist in human breast cancer cells. It inhibited the TCDD-induced responses in these cells, indicating its potential utility in breast cancer treatment (Lee & Safe, 2000).
Anti-Invasive Activity : 3,7-Dimethoxyflavone showed significant anti-invasive activity at concentrations ranging from 1 to 100 microM against MCF-7/6 human mammary carcinoma cells, without displaying cytotoxic effects. This suggests its potential use in inhibiting cancer cell invasion (Parmar et al., 1994).
Inhibition of Inflammatory Mediators : 2'-Hydroxychalcones and flavones, including 3',4'-dimethoxyflavone, have been studied for their ability to inhibit enzymic lipid peroxidation and reduce the release of inflammatory mediators like LTB4 from human neutrophils (Ballesteros et al., 1995).
Tumor Inhibition and Immune Response : Flavone from Cirsium japonicum DC, containing components like 5, 7-dihydroxy-6, 4'-dimethoxyflavone, demonstrated the ability to inhibit tumor growth in mice and promote cellular and humoral immune responses, indicating its potential as an anti-tumor drug (Liu et al., 2006).
Antibacterial Activity : 5,7,2’,5’-Tetrahydroxy-3,4’-dimethoxyflavone isolated from Acanthospermum hispidum DC exhibited antibacterial activity against several bacteria, demonstrating its potential use in antibacterial applications (Edewor & Olajire, 2011).
Antioxidant and Anticholinergic Properties : 4′,5,7-Trihydroxy-3,6-dimethoxyflavone was investigated for its antioxidant properties and inhibitory effects against enzymes such as acetylcholinesterase and butyrylcholinesterase, suggesting its potential in treating conditions related to oxidative stress and cholinergic dysfunction (Durmaz, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-15-8-7-11(9-17(15)20-2)16-10-13(18)12-5-3-4-6-14(12)21-16/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHORMOOTZTQFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350946 | |
Record name | 3',4'-Dimethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3',4'-Dimethoxyflavone | |
CAS RN |
4143-62-8 | |
Record name | 3′,4′-Dimethoxyflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4143-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3',4'-Dimethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3',4'-DIMETHOXYFLAVONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.